

DASA-58's Mechanism of Action on PKM2: An In-depth Technical Guide

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Compound of Interest

Compound Name: DASA-58

Cat. No.: B606943

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This technical guide provides a comprehensive overview of the mechanism of action of **DASA-58**, a potent small-molecule activator of Pyruvate Kinase M2 (PKM2). It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, metabolism, and immunology. This document details the biochemical and cellular effects of **DASA-58**, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action

DASA-58 is a specific and potent allosteric activator of the M2 isoform of pyruvate kinase (PKM2).^{[1][2]} Unlike the constitutively active PKM1 isoform, PKM2 can exist in a highly active tetrameric state or a less active dimeric state. In many cancer cells, PKM2 is predominantly in the dimeric form, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates to fuel anabolic processes required for rapid cell proliferation.

DASA-58 functions by binding to a pocket at the subunit interface of PKM2, a site distinct from the binding site of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).^{[3][4]} This binding event stabilizes the active tetrameric conformation of PKM2, thereby increasing its enzymatic activity.^[3] The activation of PKM2 by **DASA-58** enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, a critical step in glycolysis. This forces a metabolic shift away from anabolic pathways and towards catabolic ATP production.

The consequences of PKM2 activation by **DASA-58** are multifaceted. In cancer cells, this can lead to a reduction in the availability of biosynthetic precursors, impairing proliferation,

particularly under hypoxic conditions. Furthermore, **DASA-58**-mediated PKM2 activation has been shown to have immunomodulatory effects, for instance by inhibiting the LPS-induced expression of Hif-1 α and IL-1 β in macrophages.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of **DASA-58** with PKM2 and its effects on cellular metabolism.

Table 1: In Vitro and Cellular Activation of PKM2 by **DASA-58**

Parameter	Value	Species/Cell Line	Notes	Reference
AC50 (in vitro)	38 nM	Recombinant Human PKM2	Half-maximal activating concentration in a biochemical assay.	
AC90 (in vitro)	680 nM	Recombinant Human PKM2	90% maximal activating concentration in a biochemical assay.	
EC50 (cellular)	19.6 μ M	A549 Cells	Effective concentration for half-maximal activation in a cellular context.	

Table 2: Kinetic Parameters of PKM2 in the Presence of **DASA-58**

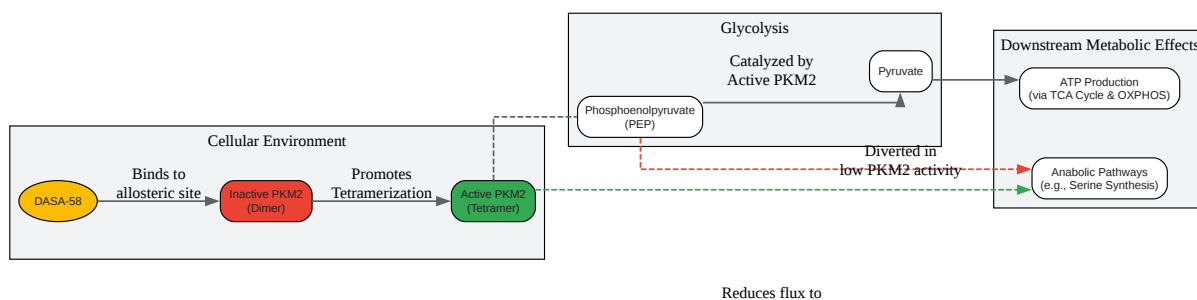
Parameter	Effect of DASA-58	Substrate	Notes	Reference
Km	Decreased	Phosphoenolpyruvate (PEP)	DASA-58 increases the affinity of PKM2 for its substrate PEP, similar to the endogenous activator FBP.	
Km	No effect	ADP	The affinity for the co-substrate ADP is not altered by DASA-58.	

Table 3: Cellular Effects of **DASA-58** Treatment

Cellular Effect	Cell Line	Treatment Conditions	Observation	Reference
Pyruvate Kinase Activity	A549-PKM2/kd	40 μ M DASA-58	248 \pm 21% increase in PK activity.	
Pyruvate Kinase Activity	A549-PKM1/kd	40 μ M DASA-58	No significant increase in PK activity, demonstrating isoform specificity.	
Lactate Production	H1299	Acute treatment	Decreased lactate production.	
Lactate Production	Breast Cancer Cell Lines	30 μ M, 60 μ M DASA-58 (0-72h)	Enhanced extracellular lactate levels.	
Glucose Consumption	H1299	Not specified	No significant increase in glucose uptake was observed in one study.	
Oxygen Consumption	Breast Cancer Cell Lines	DASA-58 Treatment	Lowered oxygen consumption.	

Signaling and Logical Relationship Diagrams

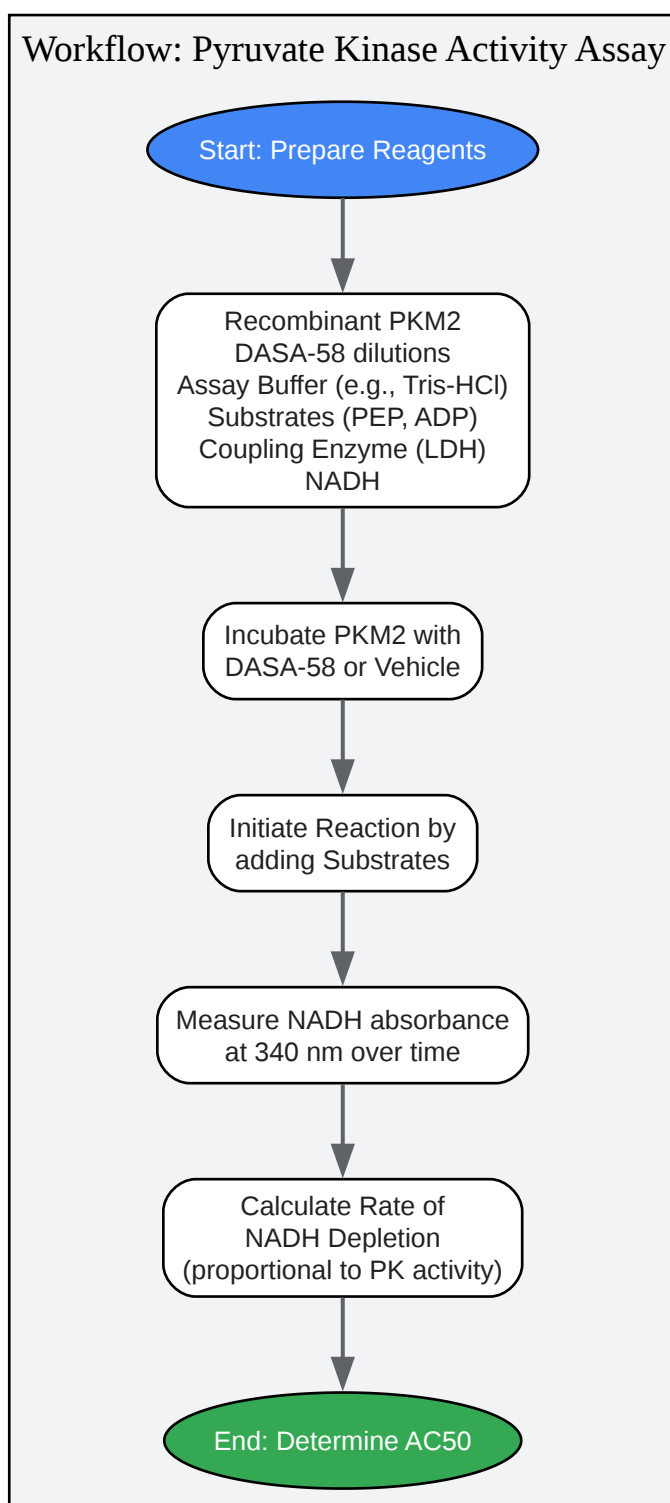
The following diagrams were generated using Graphviz (DOT language) to visualize key aspects of **DASA-58**'s mechanism of action.



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DASA-58 mechanism of action on PKM2 and glycolysis.

Workflow: Pyruvate Kinase Activity Assay



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Generalized workflow for a PKM2 enzyme activity assay.



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Logical flow from **DASA-58** binding to cellular effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on **DASA-58**.

Recombinant PKM2 Activity Assay

This assay measures the enzymatic activity of purified recombinant PKM2 in the presence of **DASA-58**. The activity is determined by a coupled enzyme reaction where the production of pyruvate is linked to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored spectrophotometrically.

Materials:

- Recombinant human PKM2 protein
- **DASA-58**
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
- Phosphoenolpyruvate (PEP)
- Adenosine diphosphate (ADP)
- Lactate Dehydrogenase (LDH)
- Nicotinamide adenine dinucleotide (NADH)
- DMSO (for **DASA-58** stock solution)
- 96-well microplate

- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a stock solution of **DASA-58** in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.
- Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, a fixed concentration of recombinant PKM2, LDH, and NADH.
- Add the desired concentration of **DASA-58** or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.
- Initiate the enzymatic reaction by adding a mixture of PEP and ADP to each well.
- Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate of NADH oxidation is directly proportional to the pyruvate kinase activity.
- Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance vs. time curve.
- Plot the reaction velocities against the corresponding **DASA-58** concentrations and fit the data to a suitable dose-response curve to determine the AC50 value.

Cellular Pyruvate Kinase Activity Assay

This protocol measures the activity of PKM2 from cell lysates after treating the cells with **DASA-58**.

Materials:

- A549 cells (or other suitable cell line)
- **DASA-58**
- Cell culture medium and supplements

- Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Bradford assay reagent or similar for protein quantification
- The same reagents for the recombinant PKM2 activity assay (section 4.1)

Procedure:

- Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.
- Treat the cells with various concentrations of **DASA-58** or DMSO (vehicle control) for a specified duration (e.g., 3 hours).
- After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the total protein concentration of each lysate using a Bradford assay.
- Perform the pyruvate kinase activity assay as described in section 4.1, using a standardized amount of total protein from the cell lysates in place of the recombinant enzyme.
- Normalize the measured PK activity to the total protein concentration for each sample.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium following treatment with **DASA-58**.

Materials:

- Cells of interest
- **DASA-58**
- Cell culture medium
- Commercially available lactate assay kit (e.g., colorimetric or fluorometric)

- 96-well plate
- Plate reader

Procedure:

- Seed cells in a 96-well plate and allow them to grow.
- Replace the medium with fresh medium containing different concentrations of **DASA-58** or DMSO.
- Incubate the cells for the desired time period (e.g., 24-72 hours).
- After incubation, carefully collect a sample of the culture medium from each well.
- Use the lactate assay kit to measure the concentration of lactate in the collected medium, following the manufacturer's instructions.
- In parallel, determine the cell number or total protein content in each well to normalize the lactate production values. This can be done using assays like MTT, SRB, or by lysing the cells and performing a protein assay.
- Calculate the lactate production per cell or per microgram of protein.

This guide provides a foundational understanding of **DASA-58**'s mechanism of action on PKM2. The provided data, diagrams, and protocols should serve as a valuable resource for researchers investigating the therapeutic potential of PKM2 activation.

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